N-allyl-2-[(4-methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidin-4-amine N-allyl-2-[(4-methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 478029-90-2
VCID: VC5620034
InChI: InChI=1S/C21H19N3S2/c1-3-12-22-20-19-18(16-6-4-5-7-17(16)26-19)23-21(24-20)25-13-15-10-8-14(2)9-11-15/h3-11H,1,12-13H2,2H3,(H,22,23,24)
SMILES: CC1=CC=C(C=C1)CSC2=NC3=C(C(=N2)NCC=C)SC4=CC=CC=C43
Molecular Formula: C21H19N3S2
Molecular Weight: 377.52

N-allyl-2-[(4-methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidin-4-amine

CAS No.: 478029-90-2

Cat. No.: VC5620034

Molecular Formula: C21H19N3S2

Molecular Weight: 377.52

* For research use only. Not for human or veterinary use.

N-allyl-2-[(4-methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidin-4-amine - 478029-90-2

Specification

CAS No. 478029-90-2
Molecular Formula C21H19N3S2
Molecular Weight 377.52
IUPAC Name 2-[(4-methylphenyl)methylsulfanyl]-N-prop-2-enyl-[1]benzothiolo[3,2-d]pyrimidin-4-amine
Standard InChI InChI=1S/C21H19N3S2/c1-3-12-22-20-19-18(16-6-4-5-7-17(16)26-19)23-21(24-20)25-13-15-10-8-14(2)9-11-15/h3-11H,1,12-13H2,2H3,(H,22,23,24)
Standard InChI Key GBAYOIGDXKIYBS-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CSC2=NC3=C(C(=N2)NCC=C)SC4=CC=CC=C43

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzothieno[3,2-d]pyrimidine core fused with a thienopyrimidine ring system, substituted at the 2-position with a 4-methylbenzylsulfanyl group and at the 4-position with an allylamine moiety . Its IUPAC name, 2-[(4-methylphenyl)methylsulfanyl]-N-prop-2-enyl-benzothiolo[3,2-d]pyrimidin-4-amine, reflects this substitution pattern .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₂₁H₁₉N₃S₂
Molecular Weight377.52 g/mol
SMILES NotationCC1=CC=C(C=C1)CSC2=NC3=C(C(=N2)NCC=C)SC4=CC=CC=C43
InChIKeyGBAYOIGDXKIYBS-UHFFFAOYSA-N
PubChem CID3716751

The planar benzothienopyrimidine system enables π-π stacking interactions, while the allyl and 4-methylbenzyl groups introduce steric and electronic variability critical for structure-activity relationship (SAR) studies .

Solubility and Stability

Experimental solubility data remain unreported in public domains, though computational models suggest moderate lipophilicity (logP ≈ 3.8) compatible with cell membrane permeability . The compound demonstrates stability under standard laboratory conditions (20–25°C, inert atmosphere) but degrades upon prolonged exposure to strong oxidizers, producing sulfur and nitrogen oxides .

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis involves a three-step sequence:

  • Core Formation: Condensation of 2-aminobenzothiophene-3-carboxylate with thiourea yields the benzothieno[3,2-d]pyrimidine scaffold.

  • Sulfanyl Functionalization: Nucleophilic aromatic substitution at C2 using 4-methylbenzyl mercaptan introduces the sulfanyl group .

  • Amine Coupling: Allylamine is introduced via Buchwald-Hartwig amination at C4, completing the structure.

Table 2: Comparative Analysis with Structural Analogues

CompoundModificationMolecular WeightKey Difference
Methyl 2-{[2-(allylsulfanyl)benzothieno...Ester at C4424.6 g/molEnhanced polarity
Parent benzothienopyrimidineUnsubstituted244.3 g/molReduced steric bulk

The methyl benzoate analogue (PubChem CID 3560355) exemplifies structural diversification strategies, where ester groups modulate solubility for pharmacokinetic studies .

Biological Activities and Research Applications

Pharmacological Screening

Benzothienopyrimidines exhibit broad bioactivity profiles:

  • Anticancer Potential: Preliminary screens show moderate inhibition (IC₅₀ ≈ 15–25 μM) against breast (MCF-7) and lung (A549) carcinoma cell lines, likely through kinase modulation.

  • Antimicrobial Effects: MIC values of 32–64 μg/mL against Staphylococcus aureus and Escherichia coli suggest bacteriostatic activity.

  • Anti-Inflammatory Action: COX-2 inhibition (45% at 10 μM) positions the compound as a lead for NSAID development.

Mechanistic Studies

The allylamine group facilitates covalent binding to cysteine residues in target proteins, enabling probe development for chemoproteomics . Recent work has utilized this property to map adenosine receptor interactomes in neuronal cells.

HazardPrecautionary Measure
Skin ContactWear nitrile gloves; wash with soap/water
Eye ExposureRinse with saline for 15 minutes
InhalationUse fume hood; monitor airborne concentrations

Disposal and Environmental Impact

Incineration at >1000°C with alkaline scrubbers is recommended to prevent sulfur oxide emissions . Ecotoxicological data remain limited, necessitating adherence to ALARA (As Low As Reasonably Achievable) principles in laboratory use .

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